Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate
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Overview
Description
Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate typically involves multiple steps. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is known for its potential as an anti-infective agent, showing activity against bacteria, viruses, and parasites.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Biological Research: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with enzymes and receptors to inhibit their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole, but less stable and less commonly used.
1,2,5-Oxadiazole: Known for its use in energetic materials but has different electronic properties compared to 1,2,4-oxadiazole.
1,3,4-Oxadiazole: Widely studied for its medicinal properties, similar to 1,2,4-oxadiazole.
Uniqueness
Ethyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamido}benzoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and sensor development .
Properties
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)18-12-14-19(15-13-18)26-24(29)20-10-6-7-11-21(20)32-16-22-27-23(28-33-22)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJYBUMHQKMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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